molecular formula C17H25BrN2O4S B2440696 tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate CAS No. 1420867-25-9

tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate

Cat. No.: B2440696
CAS No.: 1420867-25-9
M. Wt: 433.36
InChI Key: QRESMPSUWPNYGL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a bromophenyl group, and a sulfonamido group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzylamine with tert-butyl piperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a building block for drug development. Its ability to undergo various chemical reactions makes it suitable for creating molecules with desired biological activities. For instance, it can be used in the synthesis of inhibitors targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamido group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and sulfonamido groups allows for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methylsulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-8-15(9-11-20)19-25(22,23)12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRESMPSUWPNYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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